molecular formula C11H11ClO2 B6590205 3-chloro-3-phenylcyclobutane-1-carboxylic acid CAS No. 23761-27-5

3-chloro-3-phenylcyclobutane-1-carboxylic acid

Cat. No. B6590205
CAS RN: 23761-27-5
M. Wt: 210.7
InChI Key:
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Description

3-Chloro-3-phenylcyclobutane-1-carboxylic acid (3-Cl-3-PCB-1-COOH) is a cyclic organic compound belonging to the class of cyclobutanes. It is composed of a four-membered ring containing three carbon atoms and one chlorine atom, and one phenyl group. It is a colorless, crystalline solid that is insoluble in water and soluble in common organic solvents. 3-Cl-3-PCB-1-COOH has been studied extensively for its synthetic and medicinal applications.

Scientific Research Applications

3-Cl-3-PCB-1-COOH has been widely studied for its synthetic and medicinal applications. It has been used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers additives. It has also been used as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antimalarial drugs, and antiviral drugs. In addition, 3-Cl-3-PCB-1-COOH has been studied for its potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases.

Mechanism of Action

The mechanism of action of 3-Cl-3-PCB-1-COOH is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins and other pro-inflammatory compounds. By inhibiting the activity of COX, 3-Cl-3-PCB-1-COOH may reduce inflammation and pain.
Biochemical and Physiological Effects
3-Cl-3-PCB-1-COOH has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory compounds such as prostaglandins. It has also been shown to have anti-tumor and anti-viral effects. In addition, it has been shown to reduce the production of nitric oxide, which is thought to be involved in the regulation of blood pressure and other physiological processes.

Advantages and Limitations for Lab Experiments

The use of 3-Cl-3-PCB-1-COOH in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in air and water. In addition, it has a wide range of applications, making it useful for a variety of research projects. However, there are also some limitations to its use in laboratory experiments. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is toxic and should be handled with caution.

Future Directions

The potential applications of 3-Cl-3-PCB-1-COOH are numerous and continue to be explored. Additional research is needed to understand its mechanism of action and to identify new uses for it. Possible future directions include the development of new synthetic methods for its synthesis, the exploration of its potential applications in the treatment of cancer and other diseases, and the investigation of its effects on the regulation of blood pressure and other physiological processes.

Synthesis Methods

3-Cl-3-PCB-1-COOH can be synthesized by a variety of methods. The most commonly used method is the reaction of 3-chloro-3-phenylcyclobutene (3-Cl-3-PCB) with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction yields 3-Cl-3-PCB-1-COOH as the major product, along with minor amounts of other products. Other methods of synthesis include the reaction of 3-Cl-3-PCB with acetic acid, the reaction of 3-Cl-3-PCB with acetic anhydride in the presence of a strong base such as potassium carbonate, and the reaction of 3-Cl-3-PCB with acetic anhydride in the presence of a Lewis acid such as boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-3-phenylcyclobutane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzene", "Chloroacetyl chloride", "Cyclobutane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Chlorination of benzene with chloroacetyl chloride in the presence of aluminum chloride to form 3-chloroacetophenone.", "Step 2: Cycloaddition of 3-chloroacetophenone with cyclobutane in the presence of sodium hydroxide to form 3-chloro-3-phenylcyclobutanone.", "Step 3: Hydrolysis of 3-chloro-3-phenylcyclobutanone with hydrochloric acid to form 3-chloro-3-phenylcyclobutanone hydrochloride.", "Step 4: Neutralization of 3-chloro-3-phenylcyclobutanone hydrochloride with sodium bicarbonate to form 3-chloro-3-phenylcyclobutanone.", "Step 5: Oxidation of 3-chloro-3-phenylcyclobutanone with sodium hypochlorite in the presence of sodium hydroxide to form 3-chloro-3-phenylcyclobutanone carboxylic acid.", "Step 6: Conversion of 3-chloro-3-phenylcyclobutanone carboxylic acid to 3-chloro-3-phenylcyclobutane-1-carboxylic acid by treatment with thionyl chloride in the presence of pyridine." ] }

CAS RN

23761-27-5

Molecular Formula

C11H11ClO2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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